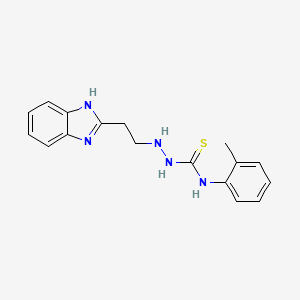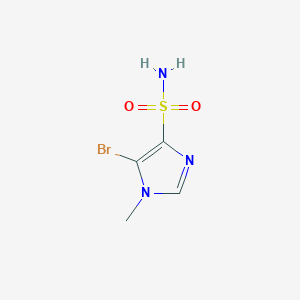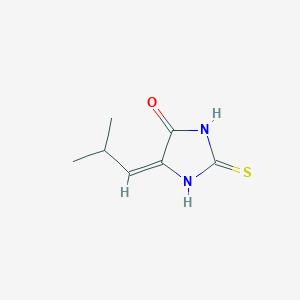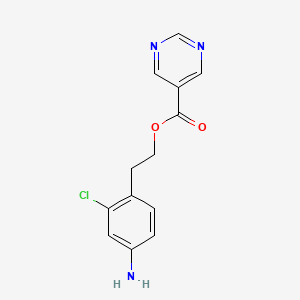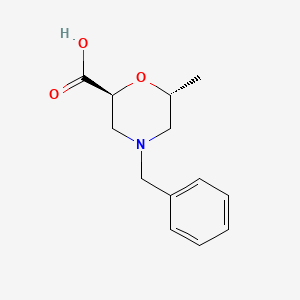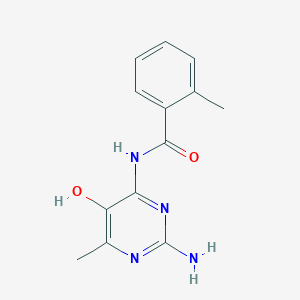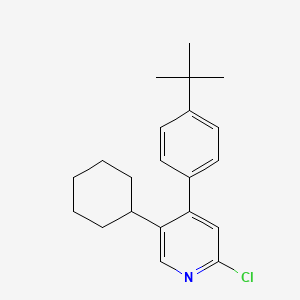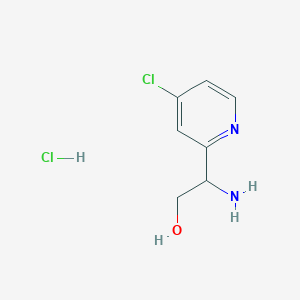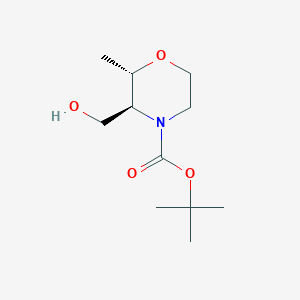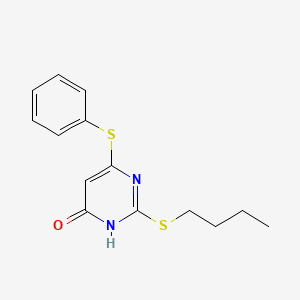
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- is a heterocyclic compound featuring a pyrimidinone core substituted with butylthio and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- typically involves the reaction of 2-thiouracil with butyl and phenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of 2-thiouracil attack the halides, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.
Substitution: The butylthio and phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong interactions with metal ions or thiol groups in proteins, potentially inhibiting their activity. Additionally, the aromatic phenylthio group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
2-Thiouracil: A precursor in the synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-.
4(1H)-Pyrimidinone, 2-(methylthio)-6-(phenylthio)-: Similar structure but with a methylthio group instead of a butylthio group.
4(1H)-Pyrimidinone, 2-(butylthio)-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness: The uniqueness of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of butylthio and phenylthio groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
284682-03-7 |
|---|---|
Fórmula molecular |
C14H16N2OS2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-butylsulfanyl-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2OS2/c1-2-3-9-18-14-15-12(17)10-13(16-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
Clave InChI |
HEXQXWAIZMQUTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC(=CC(=O)N1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)
